molecular formula C21H21N3O4S2 B3019755 2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941875-24-7

2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B3019755
CAS RN: 941875-24-7
M. Wt: 443.54
InChI Key: RBPRFVNXEHARNY-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are confirmed by various spectroscopic techniques .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some compounds showed comparable antimicrobial activity to standard drugs . The biological activities of these compounds are greatly influenced by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, which include the structure of the compound , have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.

Antibacterial Activity

These compounds have also shown antibacterial activity . They have been tested in vitro against different bacteria and have shown growth inhibitory activity . This suggests potential use in the development of new antibacterial drugs.

Antifungal Activity

Some benzamide derivatives have demonstrated antifungal activity . This suggests that they could be used in the development of antifungal medications.

Anti-inflammatory and Analgesic Activity

Compounds with a thiazole ring, which is present in the compound , have been found to have anti-inflammatory and analgesic activity . This suggests potential use in pain management and treatment of inflammatory conditions.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activity . For example, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on human tumor cell lines .

Neuroprotective Activity

Thiazole compounds have also been found to have neuroprotective properties . This suggests potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

Future Directions

Thiazole derivatives, including “2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide”, hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on the design and synthesis of new thiazole derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name

2-[[2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-27-15-7-13(8-16(10-15)28-2)11-29-21-23-14(12-30-21)9-19(25)24-18-6-4-3-5-17(18)20(22)26/h3-8,10,12H,9,11H2,1-2H3,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPRFVNXEHARNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide

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